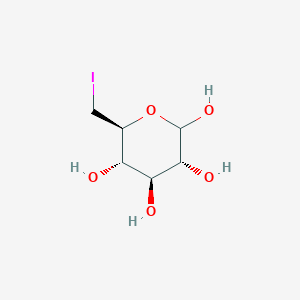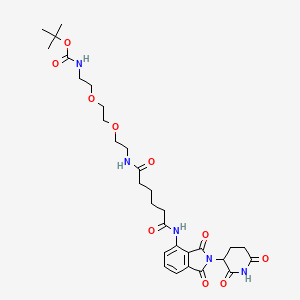
Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates a Pomalidomide-based cereblon ligand and a 2-unit polyethylene glycol linker. It is primarily used in proteolysis targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc involves multiple steps:
Formation of Pomalidomide-based Cereblon Ligand: This step involves the synthesis of the cereblon ligand derived from Pomalidomide.
Linker Attachment: The 2-unit polyethylene glycol linker is attached to the cereblon ligand.
Final Conjugation: The final step involves the conjugation of the linker with the amido-C4-amido-PEG2-C2-NH-Boc moiety.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The process involves:
- Use of automated synthesizers for precise control of reaction conditions.
- Purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Applications De Recherche Scientifique
Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc has a wide range of scientific research applications:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Used to study protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new therapeutic agents and drug discovery.
Mécanisme D'action
The mechanism of action of Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc involves the following steps:
Binding to Cereblon: The cereblon ligand binds to the E3 ligase cereblon.
Recruitment of Target Protein: The linker recruits the target protein to the E3 ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparaison Avec Des Composés Similaires
Pomalidomide-PEG2-C2-NH2 Hydrochloride: A functionalized cereblon ligand for the development of Pomalidomide-based PROTACs.
Thalidomide-based Ligands: Used in similar PROTAC applications but with different linker structures.
Uniqueness: Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc is unique due to its specific linker structure, which provides stability and flexibility to the conjugate. This enhances its efficacy in targeted protein degradation compared to other similar compounds .
Propriétés
Formule moléculaire |
C30H41N5O10 |
|---|---|
Poids moléculaire |
631.7 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-6-oxohexanoyl]amino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C30H41N5O10/c1-30(2,3)45-29(42)32-14-16-44-18-17-43-15-13-31-22(36)9-4-5-10-23(37)33-20-8-6-7-19-25(20)28(41)35(27(19)40)21-11-12-24(38)34-26(21)39/h6-8,21H,4-5,9-18H2,1-3H3,(H,31,36)(H,32,42)(H,33,37)(H,34,38,39) |
Clé InChI |
PLPFXMANEVIMMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


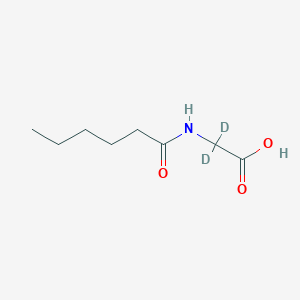

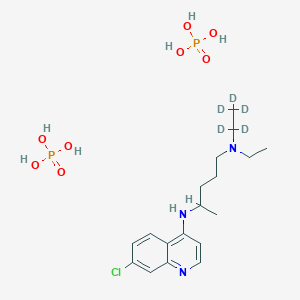
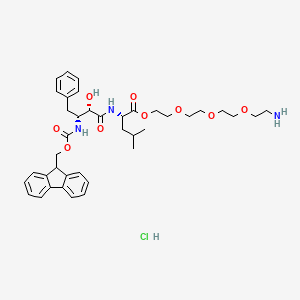
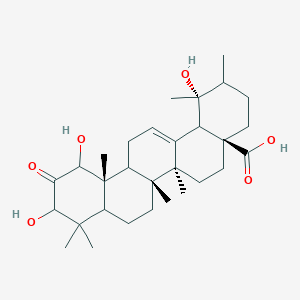
![(3beta)-1,2,6,7-Tetradehydro-3,15,16-trimethoxyerythrinan-8-one; 6H-Indolo[7a,1-a]isoquinoline, erythrinan-8-one deriv.; (+)-Erysotramidine](/img/structure/B12432188.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B12432193.png)
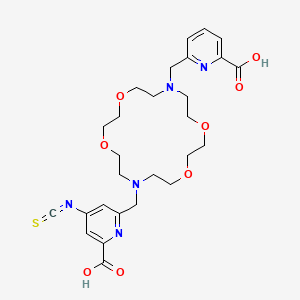
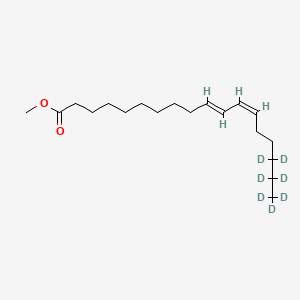
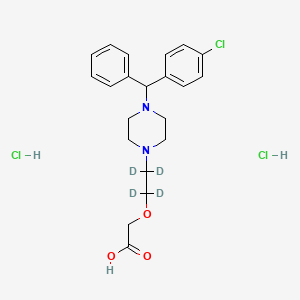

![Methyl 2-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate](/img/structure/B12432222.png)
![[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12432223.png)
